Trichodesmic acid
Description
Trichodesmic acid is a pyrrolizidine alkaloid characterized by a necic acid moiety, commonly found in plants of the Boraginaceae and Fabaceae families. Structurally, it consists of a bicyclic pyrrolizidine nucleus esterified with a branched carboxylic acid chain. Its biosynthesis involves amino acid precursors, primarily L-leucine and L-threonine, as confirmed by isotopic labeling studies .
Properties
CAS No. |
26543-10-2 |
|---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(2R,3R,4R)-3-hydroxy-2,3-dimethyl-5-oxo-4-propan-2-yloxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O5/c1-5(2)6-7(11)15-10(4,8(12)13)9(6,3)14/h5-6,14H,1-4H3,(H,12,13)/t6-,9+,10-/m0/s1 |
InChI Key |
DJTDNGXDCPYMOP-QUNWWBBNSA-N |
SMILES |
CC(C)C1C(=O)OC(C1(C)O)(C)C(=O)O |
Isomeric SMILES |
CC(C)[C@H]1C(=O)O[C@@]([C@]1(C)O)(C)C(=O)O |
Canonical SMILES |
CC(C)C1C(=O)OC(C1(C)O)(C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Trichodesmic acid; (+)-Trichodesmic acid; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
This compound
Isotopic labeling studies (14C and 13C) demonstrate that L-leucine and L-threonine are primary precursors for the necic acid moiety. L-valine also contributes to the right-hand portion, though its exact role remains unclear . Notably, both L-leucine and L-valine may converge into a common intermediate prior to incorporation, but the enzymatic mechanism is unresolved .
Monocrotalic Acid
Incorporates L-isoleucine and L-threonine into its necic acid chain. Degradation studies reveal high radioactivity in C-1, C-2, C-6, C-3, and C-7 positions, contrasting with low activity in C-4, C-5, and C-8, suggesting compartmentalized biosynthesis .
Trachelanthic Acid
Biosynthesized from L-valine via hydroxylation and esterification steps. 13C-NMR studies confirm the hydroxyethyl group originates from L-valine, distinguishing it from this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
